molecular formula C11H14N4O2 B1375853 Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate CAS No. 1394003-94-1

Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate

Cat. No. B1375853
M. Wt: 234.25 g/mol
InChI Key: JHESLHSAPMWRQO-UHFFFAOYSA-N
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Description

Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate, also known as TAK-659, is a small molecule inhibitor of Bruton’s tyrosine kinase (BTK). It has a molecular formula of C11H14N4O2 . This molecule has gained significant attention in recent years due to its potential implications in various fields of research and industry, including cancer treatment and autoimmune diseases.


Synthesis Analysis

The synthesis of pyrazolo[1,5-A]pyrimidin-2-ylcarbamate derivatives involves the design and creation of a new library of small-molecule inhibitors based on indol-4-yl-pyrazolo[1,5-a]pyrimidine with IC50 values in the low nanomolar range and high selectivity against the PI3Kδ isoform . The pyrazolo[1,5-a]pyrimidine ring admits structural variations in the periphery during ring construction and via later functionalization steps .


Molecular Structure Analysis

The molecular structure of Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate consists of a pyrazole ring and a pyrimidine ring, forming a heteroaromatic system . The molecular weight of this compound is 234.25 Da .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 234.25 Da . It has a high GI absorption and is BBB permeant . The compound is soluble, with a solubility of 1.52 mg/ml . It has a Log Po/w (iLOGP) of 2.03, indicating its lipophilicity .

Scientific Research Applications

Anticancer Activity

Tert-butyl pyrazolo[1,5-a]pyrimidin-2-ylcarbamate and its derivatives demonstrate significant potential in anticancer research. Pyrazolo[3,4-d]pyrimidines, a closely related class of compounds, have shown potent antiproliferative and proapoptotic effects in cell lines such as A431 and 8701-BC. They act by inhibiting the phosphorylation of Src and blocking the growth of cancer cells. These compounds are more active than reference compounds in inhibiting cell proliferation and inducing apoptosis (Carraro et al., 2006). Additionally, novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, which incorporate pyrazolo[3,4-d]pyrimidine, have been investigated for their in vitro anticancer activity, showing significant potency in certain compounds (Maftei et al., 2016).

Antimicrobial Properties

Research has also explored the antimicrobial properties of pyrazolo[1,5-a]pyrimidin-2-ylcarbamate derivatives. For instance, novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives synthesized under microwave irradiation showed varying degrees of antimicrobial activities against bacteria like S. aureus, B. subtilis, E. coli, and fungi such as A. niger and C. albicans (Sureja & Vadalia, 2017).

RNA Polymerase Inhibitors

New pyrazolo[1,5-a]pyrimidines synthesized based on 5-aminopyrazoles were evaluated for their antimicrobial activity and investigated as RNA polymerase inhibitors. Some of these compounds showed promising results against bacterial and fungal strains, with notable inhibitory activity against RNA polymerase (Abdallah & Elgemeie, 2022).

Structural and Chemical Analysis

Studies have also focused on the structural and chemical aspects of tert-butyl pyrazolo[1,5-a]pyrimidin-2-ylcarbamate derivatives. For example, the hydrogen-bonded structures of various pyrazolo[1,5-a]pyrimidine compounds have been elucidated, providing insights into their molecular interactions and stability (Portilla et al., 2006).

Drug Discovery and Development

This compound and its derivatives are being explored in drug discovery and development, particularly in the context of diseases like psoriasis. For instance, a pyrazolo[3,4-d]pyrimidine derivative showed significant antipsoriatic effects in a psoriatic animal model, suggesting potential for drug development (Li et al., 2016).

Safety And Hazards

The safety information available indicates that the compound may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . The signal word associated with this compound is "Warning" .

properties

IUPAC Name

tert-butyl N-pyrazolo[1,5-a]pyrimidin-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)13-8-7-9-12-5-4-6-15(9)14-8/h4-7H,1-3H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHESLHSAPMWRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN2C=CC=NC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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